REACTION_SMILES
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[CH3:19][S:20]([Cl:21])(=[O:22])=[O:23].[Cl:24][CH2:25][Cl:26].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:10][CH2:11][OH:12])[cH:7][cH:8][cH:9]1.[cH:13]1[cH:14][cH:15][n:16][cH:17][cH:18]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:10][CH2:11][O:12][S:20]([CH3:19])(=[O:22])=[O:23])[cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cccc(CCO)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)OCCc1cccc([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |